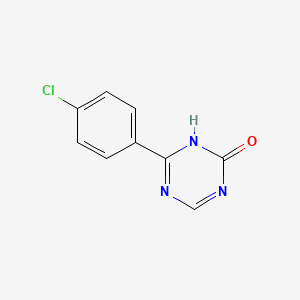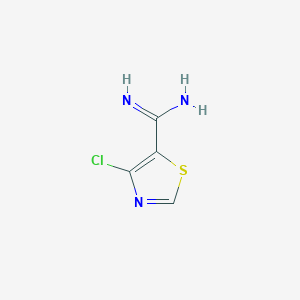
4-Hydrazinyl-1-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-1-phenylpiperidine is a chemical compound that features a hydrazine group attached to a phenylpiperidine structure. This compound is part of the broader class of phenylpiperidines, which are known for their diverse pharmacological activities, including central nervous system effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with hydrazine hydrate. The process can be carried out under various conditions, often involving solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthesis techniques such as continuous-flow hydrogenation. This method allows for efficient production by integrating reaction and product isolation steps .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-1-phenylpiperidine can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The phenylpiperidine structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides or azides.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-1-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-1-phenylpiperidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with neurotransmitter receptors in the central nervous system, modulating their function .
Comparación Con Compuestos Similares
4-Hydrazinyl-1-phenylpiperidine can be compared with other phenylpiperidine derivatives:
4-Phenylpiperidine: The base structure without the hydrazine group, used in the synthesis of various opioids.
Pethidine (Meperidine): An opioid analgesic with a similar phenylpiperidine structure but different functional groups.
Ketobemidone: Another opioid with a phenylpiperidine core, known for its analgesic properties.
The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidine derivatives .
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(1-phenylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N3/c12-13-10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 |
Clave InChI |
ZNTVEVLZLYDEGS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


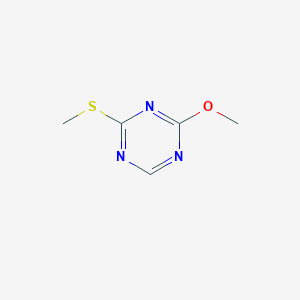
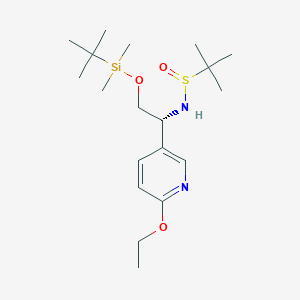
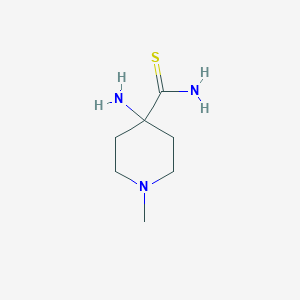
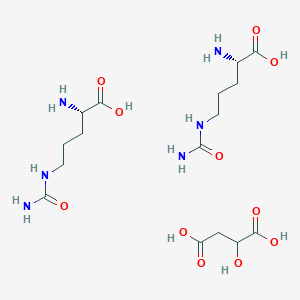
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)

![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)

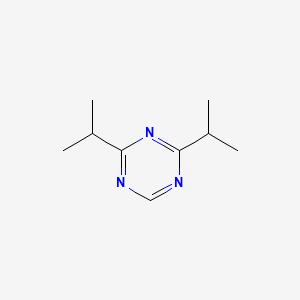
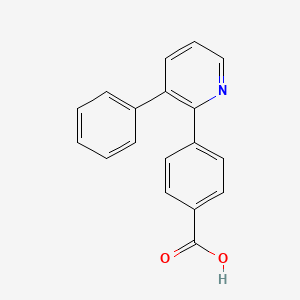
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
